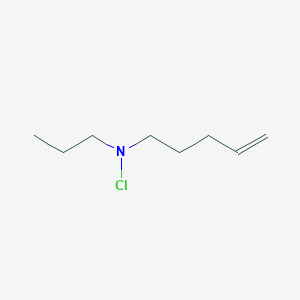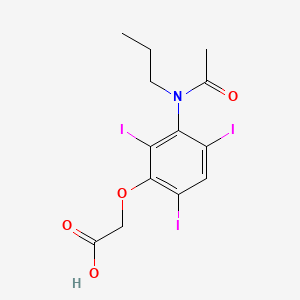
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride is a chemical compound with the molecular formula C17H20ClN and a molecular weight of 273.8004 . This compound is a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair.
Preparation Methods
The synthesis of 2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves the following steps:
Starting Materials: The synthesis begins with the selection of suitable starting materials, such as N-methyl-3-phenyl-3-(o-tolyl)-2-propen-1-amine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst or reagent that facilitates the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Industrial production methods may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological targets and pathways.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride can be compared with other similar compounds, such as:
N-Methyl-3-phenyl-3-(p-tolyl)-2-propen-1-amine: This compound has a similar structure but with a different substitution pattern on the aromatic ring.
N-Methyl-3-phenyl-3-(m-tolyl)-2-propen-1-amine: Another similar compound with a different substitution pattern on the aromatic ring.
N-Methyl-3-phenyl-3-(o-tolyl)-2-propen-1-amine: This compound is closely related but lacks the hydrochloride group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can influence its chemical properties and biological activity.
Properties
CAS No. |
21165-65-1 |
|---|---|
Molecular Formula |
C17H20ClN |
Molecular Weight |
273.8 g/mol |
IUPAC Name |
N-methyl-3-(2-methylphenyl)-3-phenylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-14-8-6-7-11-16(14)17(12-13-18-2)15-9-4-3-5-10-15;/h3-12,18H,13H2,1-2H3;1H |
InChI Key |
VCFUJWHEYRPYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=CCNC)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


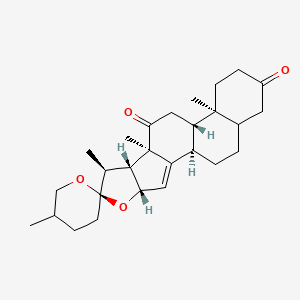

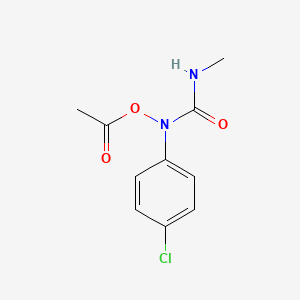
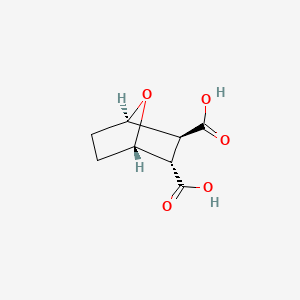
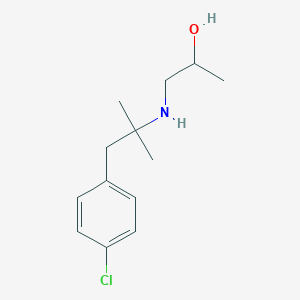
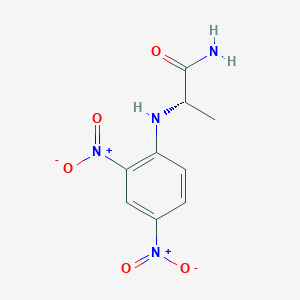
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)


